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molecular formula C9H7NO2S B1315186 2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 79242-76-5

2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No. B1315186
M. Wt: 193.22 g/mol
InChI Key: HGVFZWBIJVXWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153211

Procedure details

The triheterocyclic substrates thieno[2,3-b]pyrrolizine and thieno[2,3-b]pyrrolizin-4-one; thieno[3,2-b]pyrrolizine and thieno[3,2-b]pyrrolizin-4-one are prepared exactly according to Rault et al., Heterocycles, 20 (1983) 477. The process involves the cyclization in boiling phosphoryl chloride of amide derivatives of 2-(1-pyrrolyl)-3-thienylcarboxylic acid and 3-(1-pyrrolyl)-2-thienylcarboxylic acid to yield thieno[2,3-b]pyrrolizin-4-one and thieno[3,2-b]pyrrolizin-4-one respectively. These ketones in accordance with Method I can be derivatized to the corresponding spiro-hydantoins: spiro-(thieno[3,2-b]pyrrolizin-4,4'-imidazolidine)-2',5'-dione and spiro-(thieno[3,2-b]pyrrolizin-4,4'-imidazolidine)-2',5'-dione. Both thieno[2,3-b]pyrrolizin-4-one and thieno[3,2-b]pyrrolizin-4-one can be reduced with 1.75 equivalents of lithium aluminum hydride in the presence of 3.5 equivalents aluminum chloride to yield the corresponding 4H-thieno-pyrrolizines quantitatively. The resulting thieno[2,3-b]pyrrolizine and thieno[3,2-b]pyrrolizine can be derivatived according to Methods II, III and IV into the corresponding spiro-thiazolidinediones, spiro-oxazolidinediones and spiro-succinimides, such as spiro-(thieno[3,2-b]pyrrolizin-4,5'-thiazolidine)-2',4'-dione, spiro-(thieno[2,3-b]pyrrolizin-4,5'-oxazolidine)-2',4'-dione and spiro-(thieno[3,2-b]pyrrolizin-4,3'-succinimide).
[Compound]
Name
triheterocyclic substrates thieno[2,3-b]pyrrolizine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thieno[2,3-b]pyrrolizin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[N:6]1([C:11]2[S:12][CH:13]=[CH:14][C:15]=2[C:16]([OH:18])=O)[CH:10]=[CH:9][CH:8]=[CH:7]1.N1(C2C=CSC=2C(O)=O)C=CC=C1>>[S:12]1[C:11]2[N:6]3[C:10](=[CH:9][CH:8]=[CH:7]3)[CH2:16][C:15]=2[CH:14]=[CH:13]1.[S:12]1[C:11]2[N:6]3[C:7](=[CH:8][CH:9]=[CH:10]3)[C:16](=[O:18])[C:15]=2[CH:14]=[CH:13]1

Inputs

Step One
Name
triheterocyclic substrates thieno[2,3-b]pyrrolizine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
thieno[2,3-b]pyrrolizin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C=1SC=CC1C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C1=C(SC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2CC3=CC=CN3C21
Name
Type
product
Smiles
S1C=CC=2C(C3=CC=CN3C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05153211

Procedure details

The triheterocyclic substrates thieno[2,3-b]pyrrolizine and thieno[2,3-b]pyrrolizin-4-one; thieno[3,2-b]pyrrolizine and thieno[3,2-b]pyrrolizin-4-one are prepared exactly according to Rault et al., Heterocycles, 20 (1983) 477. The process involves the cyclization in boiling phosphoryl chloride of amide derivatives of 2-(1-pyrrolyl)-3-thienylcarboxylic acid and 3-(1-pyrrolyl)-2-thienylcarboxylic acid to yield thieno[2,3-b]pyrrolizin-4-one and thieno[3,2-b]pyrrolizin-4-one respectively. These ketones in accordance with Method I can be derivatized to the corresponding spiro-hydantoins: spiro-(thieno[3,2-b]pyrrolizin-4,4'-imidazolidine)-2',5'-dione and spiro-(thieno[3,2-b]pyrrolizin-4,4'-imidazolidine)-2',5'-dione. Both thieno[2,3-b]pyrrolizin-4-one and thieno[3,2-b]pyrrolizin-4-one can be reduced with 1.75 equivalents of lithium aluminum hydride in the presence of 3.5 equivalents aluminum chloride to yield the corresponding 4H-thieno-pyrrolizines quantitatively. The resulting thieno[2,3-b]pyrrolizine and thieno[3,2-b]pyrrolizine can be derivatived according to Methods II, III and IV into the corresponding spiro-thiazolidinediones, spiro-oxazolidinediones and spiro-succinimides, such as spiro-(thieno[3,2-b]pyrrolizin-4,5'-thiazolidine)-2',4'-dione, spiro-(thieno[2,3-b]pyrrolizin-4,5'-oxazolidine)-2',4'-dione and spiro-(thieno[3,2-b]pyrrolizin-4,3'-succinimide).
[Compound]
Name
triheterocyclic substrates thieno[2,3-b]pyrrolizine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thieno[2,3-b]pyrrolizin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[N:6]1([C:11]2[S:12][CH:13]=[CH:14][C:15]=2[C:16]([OH:18])=O)[CH:10]=[CH:9][CH:8]=[CH:7]1.N1(C2C=CSC=2C(O)=O)C=CC=C1>>[S:12]1[C:11]2[N:6]3[C:10](=[CH:9][CH:8]=[CH:7]3)[CH2:16][C:15]=2[CH:14]=[CH:13]1.[S:12]1[C:11]2[N:6]3[C:7](=[CH:8][CH:9]=[CH:10]3)[C:16](=[O:18])[C:15]=2[CH:14]=[CH:13]1

Inputs

Step One
Name
triheterocyclic substrates thieno[2,3-b]pyrrolizine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
thieno[2,3-b]pyrrolizin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C=1SC=CC1C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)C1=C(SC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=CC=2CC3=CC=CN3C21
Name
Type
product
Smiles
S1C=CC=2C(C3=CC=CN3C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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